molecular formula C₄H₈Br₂O₂ B044904 Dioxane dibromide CAS No. 15481-39-7

Dioxane dibromide

Cat. No.: B044904
CAS No.: 15481-39-7
M. Wt: 247.91 g/mol
InChI Key: DTLTUUJDCNTTSN-UHFFFAOYSA-N
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Description

Dioxane dibromide is a chemical compound with the molecular formula C₄H₈O₂Br₂. It is an orange solid with a melting point of 61-62°C. This compound is known for its use as a brominating agent in organic synthesis, particularly for the selective bromination of various substrates under mild conditions .

Mechanism of Action

Target of Action

Dioxane dibromide, also known as 1,4-dioxane or molecular bromine, primarily targets organic compounds with double bonds, such as substituted coumarins . The compound’s role is to act as a brominating agent, introducing bromine atoms into the target molecules .

Mode of Action

This compound interacts with its targets through a process known as bromination . In this process, bromine atoms from this compound are added to the target molecules, specifically at the sites of double bonds . This results in the formation of brominated derivatives of the target molecules .

Biochemical Pathways

The bromination of target molecules by this compound affects various biochemical pathways. For instance, brominated coumarins, which are products of the interaction between this compound and coumarins, serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins . These compounds are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .

Pharmacokinetics

It’s known that the compound is used in solvent-free conditions, suggesting that it may have good bioavailability .

Result of Action

The primary result of this compound’s action is the formation of brominated derivatives of the target molecules . These derivatives have various applications, including their use in the synthesis of photosensitizers and chemotherapeutic agents .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound has been successfully used for selective α-bromination of substituted acetophenones by using dioxane as a solvent at room temperature . Moreover, it has been used for the selective synthesis of α-bromo and α,α-dibromoalkanones supported on silica gel under solvent-free conditions and microwave irradiation . These examples suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, the presence of a solvent, and the use of a supporting material .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioxane dibromide is typically prepared by the reaction of bromine with dioxane. The process involves adding bromine dropwise to ice-cold dioxane, resulting in the formation of an orange-colored solid. The reaction mixture is then kept at room temperature for a further two hours. The product is filtered, washed with dioxane, and dried under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory preparation method can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the safety and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Dioxane dibromide primarily undergoes bromination reactions. It is used for the selective α-bromination of substituted acetophenones and the synthesis of α-bromo and α,α-dibromoalkanones .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dioxane dibromide is unique due to its ability to perform selective bromination under mild and solvent-free conditions. It is also effective under microwave irradiation, which is not common for all brominating agents .

Properties

IUPAC Name

1,4-dioxane;molecular bromine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLTUUJDCNTTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935070
Record name Bromine--1,4-dioxane (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15481-39-7
Record name 1,4-Dioxane, compd. with bromine (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxane dibromide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80646
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Record name Bromine--1,4-dioxane (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50935070
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Record name Bromine - 1,4-Dioxane Complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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